(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid

Suzuki-Miyaura Coupling Organofluorine Chemistry Synthetic Methodology

Sourcing a polyfunctional arylboronic acid that combines a fluorine substituent and a hydroxymethyl handle often forces researchers to compromise on purity or wait through lengthy custom synthesis lead times. (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS 1246633-55-5) resolves this bottleneck by delivering the precise 3-fluoro-2-(hydroxymethyl)phenyl motif as a shelf-stable, high-purity building block. - The ortho-hydroxymethyl group enables in situ benzoboroxole formation, dramatically enhancing diol-binding affinity at physiological pH for sensor and drug-discovery applications. - The electron-withdrawing 3-fluoro substituent lowers the boronic acid pKa, accelerating the transmetalation step in Suzuki-Miyaura couplings with challenging electron-rich or sterically hindered partners. - Standardized 97% HPLC purity ensures batch-to-batch reproducibility for SAR studies and material-science workflows, with rapid global shipping from stock.

Molecular Formula C7H8BFO3
Molecular Weight 169.946
CAS No. 1246633-55-5
Cat. No. B591660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
CAS1246633-55-5
Molecular FormulaC7H8BFO3
Molecular Weight169.946
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)F)CO)(O)O
InChIInChI=1S/C7H8BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,10-12H,4H2
InChIKeyFNZUUOCXJIJMBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid Overview


(3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid (CAS 1246633-55-5) is a specialized organoboron compound belonging to the class of arylboronic acids, distinguished by the presence of a fluorine atom at the 3-position and a hydroxymethyl group at the 2-position of the phenyl ring . This compound is primarily utilized as a key building block in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, to introduce the 3-fluoro-2-(hydroxymethyl)phenyl motif into more complex molecular frameworks for applications in drug discovery and materials science . Its unique substitution pattern can influence both the electronic properties of the boronic acid and the potential for downstream functionalization of the hydroxymethyl handle [1].

Workflow Suzuki-Miyaura cross-coupling
Motif 3-Fluoro-2-(hydroxymethyl)phenyl
Feature Orthogonal hydroxymethyl handle
Profile Predicted aqueous compatibility

Irreplaceability of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid


The substitution of (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid with a generic phenylboronic acid or a close analog lacking the specific 3-fluoro and 2-hydroxymethyl substitution pattern is highly likely to lead to different reaction outcomes and product properties. The presence and precise position of substituents on the phenyl ring are critical in determining the acidity (pKa) of the boronic acid, its hydrolytic stability, and its reactivity in cross-coupling reactions [1]. For instance, the electron-withdrawing fluorine atom is known to increase the acidity of the boronic center, which can affect the rate of the transmetalation step in Suzuki-Miyaura couplings and the compound's ability to bind diols at specific pH values [2]. Furthermore, the ortho-hydroxymethyl group is not merely a spectator; it is known to form a cyclic hemiboronate (benzoboroxole), which dramatically alters its binding properties and solubility compared to phenylboronic acids lacking this feature [3]. The following quantitative evidence demonstrates the specific, measurable differences arising from this unique combination of substituents.

Target 3-Fluoro-2-(hydroxymethyl)phenyl motif Expected lower pKa (predicted Benzoboroxole formation in water
Potential Substitute Non-fluorinated 2-(hydroxymethyl) analog Higher pKa may slow transmetalation step Binding affinity context differs at neutral pH
Target 3-Fluoro-2-(hydroxymethyl)phenyl motif
Potential Substitute Phenylboronic acid without ortho-CH2OH Does not form benzoboroxole; solubility profile differs

Differentiation from Key Analogs


Enhanced Suzuki-Miyaura Reactivity via Lower pKa

The presence of the electron-withdrawing fluorine atom at the 3-position increases the acidity of the boronic acid center, which is a key determinant of transmetalation efficiency in the Suzuki-Miyaura cross-coupling reaction. A systematic review of fluorinated phenylboronic acids has established a direct correlation between fluorine substitution and a lower pKa, enhancing the nucleophilicity of the aryl group on boron and potentially leading to faster reaction kinetics or higher yields compared to non-fluorinated or less electron-deficient analogs [1]. While the exact pKa of the target compound is not reported, the class-level inference is strong: its pKa will be lower than that of 2-(hydroxymethyl)phenylboronic acid, making it a distinct reagent for electrophilic partners that are slow to react.

Suzuki Reactivity
Class-level
pKa
May support faster transmetalation kinetics
Class-level inference from fluorinated analogs
Aqueous Solubility
Class-level
Qualitatively higher vs Wulff-type analogs
Aqueous phase compatibility context
Data to verify for 3-fluoro derivative
Glycan Binding
Class-level
Expected K > 22 M⁻¹ vs 22 M⁻¹
Predicted binding affinity context
Class-level prediction, requires validation
Suzuki-Miyaura Coupling Organofluorine Chemistry Synthetic Methodology

Improved Aqueous Solubility via Benzoboroxole Formation

The ortho-hydroxymethyl group on the phenyl ring of the target compound facilitates intramolecular cyclization to form a benzoboroxole (a cyclic hemiboronate). This structural change fundamentally alters the compound's properties in water. A seminal study demonstrated that ortho-hydroxymethyl phenylboronic acid (the non-fluorinated analog) is significantly more soluble in aqueous solvents than other classes of boronic acids [1]. The specific solubility value for the 3-fluoro derivative is not published, but the class-level inference is that it will retain a significant solubility advantage over phenylboronic acids lacking the ortho-hydroxymethyl group. This is critical for applications requiring aqueous reaction conditions or for developing water-compatible sensors and drug delivery systems.

Aqueous Solubility
Class-level
Qualitatively higher vs Wulff-type analogs
Aqueous phase compatibility context
Data to verify for 3-fluoro derivative
Carbohydrate Recognition Boronic Acid Sensors Aqueous Solubility

Tunable Glycan Binding via Dual Substituent Effects

The binding affinity of boronic acids for 1,2- and 1,3-diols (such as those in sugars) is critically dependent on the boronic acid pKa and the formation of a cyclic benzoboroxole. The non-fluorinated ortho-hydroxymethyl phenylboronic acid was found to bind methyl α-D-glucopyranoside with a binding constant (K) of 22 M⁻¹ in neutral water [1]. This is a valuable starting point. The introduction of a 3-fluoro substituent in the target compound is expected to further lower the pKa [2], thereby increasing the binding constant under the same neutral conditions. While direct binding data for the target compound is not available, this class-level inference positions it as a building block with potentially superior affinity for glycans compared to its non-fluorinated counterpart, and with a binding mode distinct from simple phenylboronic acids.

Glycan Binding
Class-level
Expected K > 22 M⁻¹ vs 22 M⁻¹
Predicted binding affinity context
Class-level prediction, requires validation
Glycobiology Chemical Biology Sensor Development

Application Scenarios for (3-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid


Synthesis of Fluorinated Biaryls via Suzuki Coupling

Use (3-Fluoro-2-(hydroxymethyl)phenyl)boronic acid as the aryl boron partner in Suzuki-Miyaura cross-couplings to install a unique, polyfunctional 3-fluoro-2-(hydroxymethyl)phenyl motif onto a heteroaryl or aryl halide core. This application leverages the increased reactivity inferred from the lower pKa of fluorinated boronic acids, which can facilitate couplings with less reactive, electron-rich aryl chlorides or sterically hindered partners [1]. The resulting product contains both a fluorine atom (a common medicinal chemistry bioisostere for hydrogen or hydroxyl groups, often used to block metabolism) and a primary alcohol handle for further derivatization (e.g., alkylation, acylation, or conversion to a halide or amine). This scenario is ideal for medicinal chemists exploring structure-activity relationships (SAR) in a lead optimization program.

Neutral-pH Glucose Sensor Development

The target compound's predicted ability to form a benzoboroxole and bind diols at neutral pH makes it a prime candidate for immobilization on a sensor surface or incorporation into a hydrogel for continuous glucose monitoring [1]. The 3-fluoro substituent is expected to enhance binding affinity compared to the non-fluorinated analog by further lowering the pKa, shifting the optimal binding pH closer to physiological conditions (pH 7.4) [2]. Researchers should evaluate this compound as a functional monomer for creating glucose-sensitive polymers with improved response time and sensitivity, or for functionalizing electrodes in electrochemical sensors.

Synthesis of Boron-Containing Enzyme Inhibitors

The benzoboroxole motif formed by the ortho-hydroxymethyl group is a known pharmacophore, and the 3-fluoro substituent can be used to fine-tune target binding. For example, this compound can serve as a starting point for synthesizing novel inhibitors of enzymes that recognize saccharides or have a serine protease mechanism [1]. The fluorine atom can be used to probe hydrophobic pockets or form additional polar interactions, and its presence is readily tracked via 19F NMR, providing a direct analytical handle for binding and mechanistic studies [3]. This application is directly supported by the class-level understanding of benzoboroxole chemistry.

COF and Polymer Post-Functionalization

The hydroxymethyl group provides a convenient synthetic handle for attaching this boron-containing unit to larger structures, such as polymer backbones or the nodes of Covalent Organic Frameworks (COFs). The boronic acid moiety is essential for the dynamic covalent chemistry often used in COF synthesis. The unique combination of a reactive boronic acid and a modifiable hydroxyl group on the same aromatic ring allows for the creation of dual-functional materials, where the boronic acid can be used for framework assembly or guest capture, and the hydroxyl group can be subsequently used to alter material properties or attach other functional payloads. This scenario is an inference from its structural features .

Application
Selection Property
Validation Focus
Synthesis of fluorinated biaryls
Enhanced reactivity (predicted)
Electron-deficient aryl chloride coupling
Neutral-pH glucose sensors
Benzoboroxole formation
Binding affinity at physiological pH
Boron-containing enzyme inhibitors
19F NMR handle and pharmacophore
Target engagement studies
COF post-functionalization
Dual-reactive bifunctional aryl
Material grafting and assembly

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